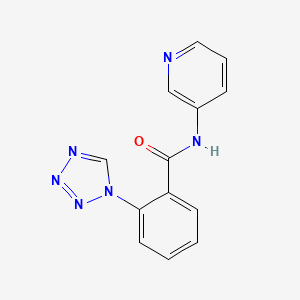
N-3-pyridinyl-2-(1H-tetrazol-1-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-3-pyridinyl-2-(1H-tetrazol-1-yl)benzamide is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound is a tetrazole-based molecule that has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and neuroprotective effects.
Aplicaciones Científicas De Investigación
N-3-pyridinyl-2-(1H-tetrazol-1-yl)benzamide has been found to exhibit a wide range of biological activities, making it a promising candidate for various therapeutic applications. One of the most significant research applications of this compound is in the field of oncology. Studies have shown that N-3-pyridinyl-2-(1H-tetrazol-1-yl)benzamide exhibits potent anti-tumor effects in various cancer cell lines, including breast, lung, and colon cancer. Additionally, this compound has been found to enhance the efficacy of chemotherapy drugs, making it a potential adjuvant therapy for cancer treatment.
Mecanismo De Acción
The mechanism of action of N-3-pyridinyl-2-(1H-tetrazol-1-yl)benzamide is not fully understood, but studies have suggested that it exerts its biological effects by modulating various signaling pathways. One of the primary signaling pathways targeted by this compound is the NF-κB pathway, which plays a crucial role in inflammation and cancer. N-3-pyridinyl-2-(1H-tetrazol-1-yl)benzamide has been found to inhibit the activation of NF-κB, thereby reducing inflammation and inhibiting tumor growth.
Biochemical and Physiological Effects
In addition to its anti-inflammatory and anti-tumor effects, N-3-pyridinyl-2-(1H-tetrazol-1-yl)benzamide has been found to exhibit a wide range of biochemical and physiological effects. Studies have shown that this compound can modulate the expression of various genes involved in cell proliferation, apoptosis, and inflammation. Additionally, N-3-pyridinyl-2-(1H-tetrazol-1-yl)benzamide has been found to protect neurons from oxidative stress and improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-3-pyridinyl-2-(1H-tetrazol-1-yl)benzamide in lab experiments is its potent biological activity. This compound has been found to exhibit significant anti-inflammatory and anti-tumor effects at relatively low concentrations, making it a valuable tool for studying various biological processes. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that N-3-pyridinyl-2-(1H-tetrazol-1-yl)benzamide can induce cell death in some cell lines, which may limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for research on N-3-pyridinyl-2-(1H-tetrazol-1-yl)benzamide. One area of interest is the development of new cancer therapies based on this compound. Studies have shown that N-3-pyridinyl-2-(1H-tetrazol-1-yl)benzamide can enhance the efficacy of chemotherapy drugs, making it a potential adjuvant therapy for cancer treatment. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications in other areas, such as neurodegenerative diseases and autoimmune disorders.
Métodos De Síntesis
The synthesis of N-3-pyridinyl-2-(1H-tetrazol-1-yl)benzamide involves a multi-step process that begins with the reaction of 3-pyridinylboronic acid with 2-bromo-1-(1H-tetrazol-1-yl)benzene. This reaction results in the formation of 3-pyridinyl-2-(1H-tetrazol-1-yl)benzene, which is then reacted with benzoyl chloride to yield N-3-pyridinyl-2-(1H-tetrazol-1-yl)benzamide. The final product is purified using column chromatography and characterized using spectroscopic techniques.
Propiedades
IUPAC Name |
N-pyridin-3-yl-2-(tetrazol-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N6O/c20-13(16-10-4-3-7-14-8-10)11-5-1-2-6-12(11)19-9-15-17-18-19/h1-9H,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWFZYVAENNAEET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CN=CC=C2)N3C=NN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(butylamino)methylene]-1-(4-ethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6129216.png)
![1-{[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}-2-(1,3-thiazol-2-yl)piperidine](/img/structure/B6129219.png)

![3-bromo-4-ethoxy-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B6129242.png)
![1-(2,2-dimethylpropyl)-3-hydroxy-3-{[methyl(tetrahydro-2H-pyran-4-yl)amino]methyl}-2-piperidinone](/img/structure/B6129247.png)
![2-{1-(1-isopropyl-4-piperidinyl)-4-[(5-isopropyl-1H-pyrazol-3-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6129248.png)
![1-[(dimethylamino)sulfonyl]-N-(2-furylmethyl)-3-piperidinecarboxamide](/img/structure/B6129251.png)
![ethyl 1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-(2-methoxyethyl)-3-piperidinecarboxylate](/img/structure/B6129259.png)
![N-methyl-N-({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)-2-thiophenecarboxamide](/img/structure/B6129267.png)
![2,3-dimethoxy-N-({1-[(2E)-2-methyl-3-phenyl-2-propen-1-yl]-3-piperidinyl}methyl)benzamide](/img/structure/B6129269.png)
![2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide](/img/structure/B6129291.png)
![propyl 2-[(2,4-dichlorobenzoyl)amino]-5-methyl-4-(4-propylphenyl)-3-thiophenecarboxylate](/img/structure/B6129298.png)
![1-[(3,5-dimethyl-1-benzofuran-2-yl)methyl]-3-phenyl-3-pyrrolidinol trifluoroacetate (salt)](/img/structure/B6129306.png)
![2-({[4-allyl-5-(5-chloro-1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]thio}methyl)-4(3H)-quinazolinone](/img/structure/B6129319.png)